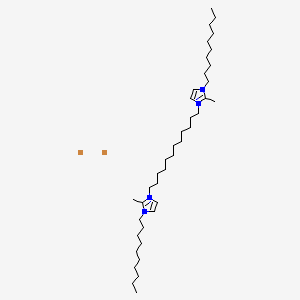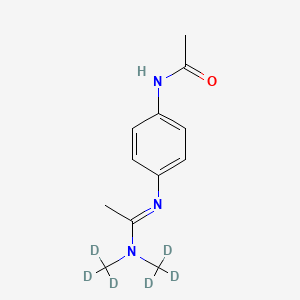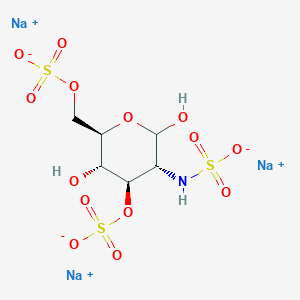
D-Glucosamine-2,3,6-trisulfate, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucosamine-2,3,6-trisulfate, trisodium salt is a chemical compound with the linear formula C6H10NO14S3Na3 . It is a mixed anomer and is the predominant 3-O-sulfated unit found in the antithrombin binding site in porcine mucosal heparin .
Molecular Structure Analysis
The molecular structure of D-Glucosamine-2,3,6-trisulfate, trisodium salt is represented by the linear formula C6H10NO14S3Na3 . The molecular weight of the compound is 485.31 .Physical And Chemical Properties Analysis
D-Glucosamine-2,3,6-trisulfate, trisodium salt is a crystalline solid . It has a molecular weight of 485.31 and its storage temperature is −20°C .Aplicaciones Científicas De Investigación
Structural and Biological Property Changes
- N-O Sulfate Transfer in Heparin : The transfer of N-sulfate groups to HO groups in heparin, followed by N-resulfation, affects the structure and biological properties of heparin. This process increases the ability of the resulting product to bind antithrombin III and moderately enhances activities related to blood anti-clotting, anti-Factor IIa and Xa, and intrinsic fluorescence of antithrombin III (Uchiyama & Nagasawa, 1991).
Role in Activation of FGF-1 and FGF-2
- Importance of 6-O-Sulfate Groups : The presence of 6-O-sulfate groups in N-sulfated glucosamine (GlcNS) residues is crucial for the activation of fibroblast growth factor-1 (FGF-1), but not as critical for FGF-2. Complete 6-O-desulfation results in the loss of ability to activate FGF-2 (Ishihara et al., 1995).
Enzymatic Activity Measurement
- Use in Measuring Enzymatic Activity of Sulfs : D-Glucosamine-2,3,6-trisulfate is involved in assays for measuring the enzymatic activity of Sulf-1 and Sulf-2, extracellular endoglucosamine 6-sulfatases that regulate signaling of heparin/HS-binding protein ligands (Uchimura et al., 2010).
Heparin Degradation and Catabolism
- Role in Heparin Degradation : D-Glucosamine-2,3,6-trisulfate participates in the degradation process of heparin, leading to the formation of fundamental structural units and aiding in the understanding of heparin's breakdown and catabolism (Dietrich et al., 1973).
Anticoagulant Properties
- Influence on Anticoagulant Properties : The sulfation pattern, including the 6-O-sulfation of D-glucosamine residues in heparin, contributes significantly to its anticoagulant properties, affecting factors like blood clotting and anti-Factor IIa and Xa activities (Uchiyama et al., 1990).
Safety and Hazards
In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the victim is not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .
Propiedades
IUPAC Name |
trisodium;[(3R,4R,5R,6R)-2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO14S3.3Na/c8-4-2(1-19-23(13,14)15)20-6(9)3(7-22(10,11)12)5(4)21-24(16,17)18;;;/h2-9H,1H2,(H,10,11,12)(H,13,14,15)(H,16,17,18);;;/q;3*+1/p-3/t2-,3-,4-,5-,6?;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRDKLPBWDHGMF-FRWAFGSFSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NNa3O14S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucosamine-2,3,6-trisulfate, trisodium salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)
![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B587286.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)
![Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate](/img/structure/B587290.png)
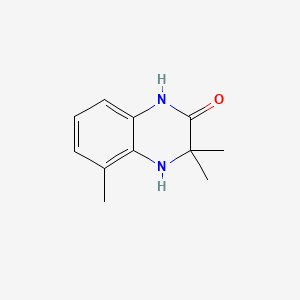
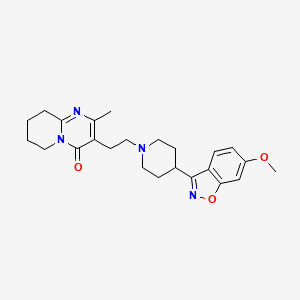

![Carbamic acid, [2-(acetyloxy)propyl]-, ethyl ester (9CI)](/img/no-structure.png)
